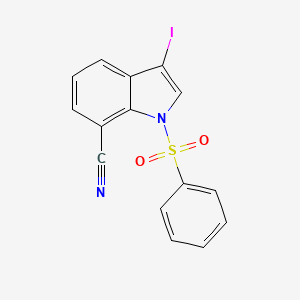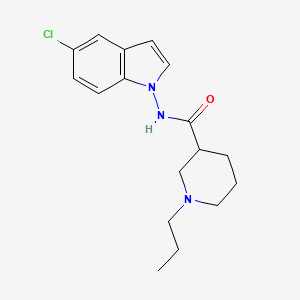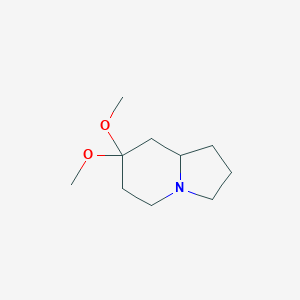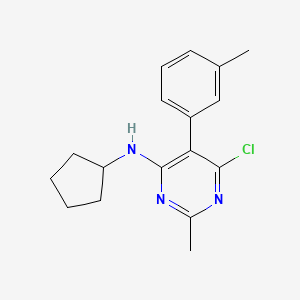
6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine class of organic compounds Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Used to prepare derivatives as CDK4 and/or CDK6 inhibitors.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: An intermediate for the preparation of 2-aminopyridine derivatives.
Uniqueness
6-Chloro-n-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, cyclopentyl ring, and methylphenyl group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
917895-76-2 |
|---|---|
Formule moléculaire |
C17H20ClN3 |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
6-chloro-N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20ClN3/c1-11-6-5-7-13(10-11)15-16(18)19-12(2)20-17(15)21-14-8-3-4-9-14/h5-7,10,14H,3-4,8-9H2,1-2H3,(H,19,20,21) |
Clé InChI |
DPJFQRYCYDSYMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


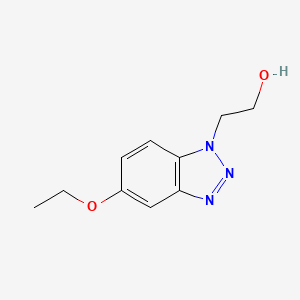
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
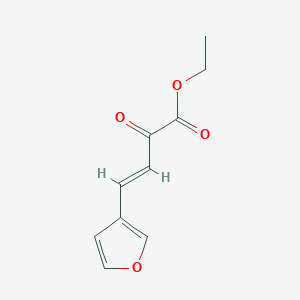
![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)
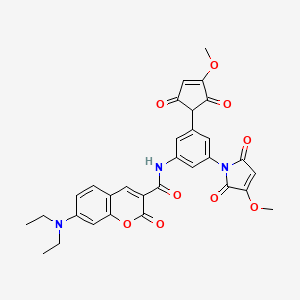
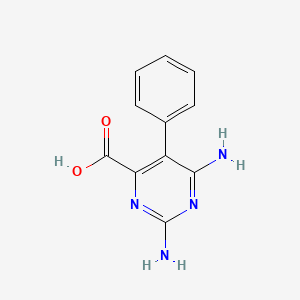
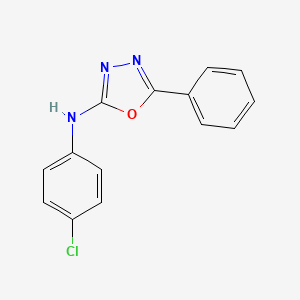
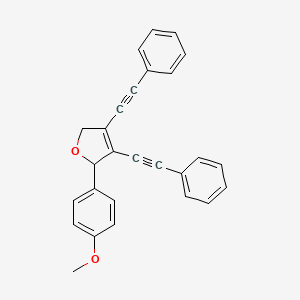
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
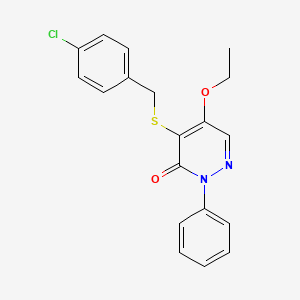
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
